Synthetic Yield: Ethyl 2-Fluoro-3-oxopentanoate vs. Ethyl 2-Chloro-3-oxopentanoate in Halogen-Exchange Fluorination
In the halogen-exchange fluorination route starting from ethyl 3-oxopentanoate, the intermediate ethyl 2-chloro-3-oxopentanoate is obtained with a crude molar yield of 86.1%, while the target compound ethyl 2-fluoro-3-oxopentanoate is subsequently obtained with a crude molar yield of 74.0% [1]. This direct head-to-head comparison within the same study demonstrates that the fluorinated product requires distinct synthetic optimization and yields a different outcome compared to its chlorinated precursor.
| Evidence Dimension | Crude molar yield |
|---|---|
| Target Compound Data | 74.0% |
| Comparator Or Baseline | Ethyl 2-chloro-3-oxopentanoate: 86.1% |
| Quantified Difference | -12.1 percentage points |
| Conditions | Halogen-exchange fluorination using triethylamine trihydrofluoride as fluorinating agent, triethylamine as acid-binding agent, starting from ethyl 3-oxopentanoate [1]. |
Why This Matters
This quantitative yield data allows procurement and process chemists to accurately budget for materials and anticipate yield losses when scaling up the fluorination step, a critical factor for cost-of-goods calculations in pharmaceutical manufacturing.
- [1] Zhang, C. (2013). Research on Preparation Process of α-Fluoro β-Ketoestercompounds (Master's thesis, East China University of Science and Technology). Retrieved from https://m.dissertationtopic.net/doc/2106038 View Source
